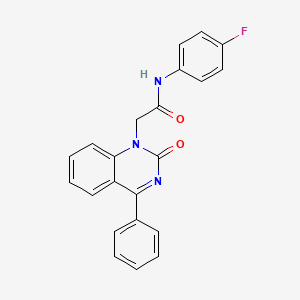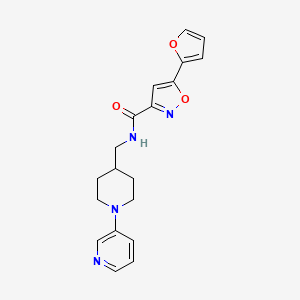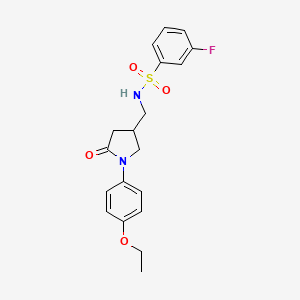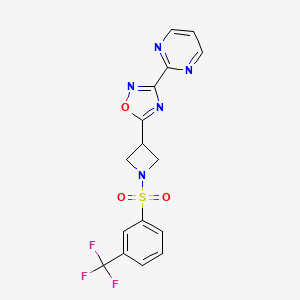
N-(4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as FOA, is a chemical compound that has been extensively studied for its potential use in scientific research. FOA is a synthetic compound that was first synthesized in the early 2000s and has since been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Applications De Recherche Scientifique
Antibacterial Activity
Research has demonstrated the potential of quinazolinone derivatives in combating bacterial infections. One study highlighted the novel antibacterial activities of quinolone derivatives, showing significant potency against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics (Kuramoto et al., 2003). This suggests that N-(4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide derivatives could be explored for their antibacterial properties.
Anticancer Activity
Several studies have synthesized quinazolinone derivatives and evaluated their anticancer activities through in vitro assays. For instance, derivatives have been tested for their ability to inhibit various cancer cell lines, demonstrating promising anticancer potential with some compounds exhibiting activity comparable to standard chemotherapy drugs (Mehta et al., 2019). This indicates the relevance of exploring N-(4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide for anticancer applications.
Antimicrobial and Antifungal Activity
Research into quinazolinone derivatives also extends to antimicrobial and antifungal applications. Studies have synthesized compounds and assessed their efficacy against a range of microbial and fungal pathogens, with some derivatives showing significant antimicrobial and antifungal activities. This suggests the compound's potential for development into treatments for infections (Desai et al., 2013).
Analgesic and Anti-inflammatory Activities
The analgesic and anti-inflammatory properties of quinazolinone derivatives have been investigated, with some studies reporting compounds that exhibit significant activity in these areas, potentially offering new avenues for pain and inflammation management (Alagarsamy et al., 2015).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between quinazolinone derivatives and various biological targets, providing insights into their mechanism of action at the molecular level. These studies help identify promising compounds for further development as therapeutic agents (Riadi et al., 2021).
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c23-16-10-12-17(13-11-16)24-20(27)14-26-19-9-5-4-8-18(19)21(25-22(26)28)15-6-2-1-3-7-15/h1-13H,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBJJEYHGZLBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2961289.png)
![1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2961290.png)
![4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2961292.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2961294.png)

![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2961296.png)
![methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2961301.png)

![3-(3-chloro-4-methoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2961303.png)
![(E)-4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2961304.png)
![3-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2961306.png)

